molecular formula C14H13N3O3 B12896967 N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide

N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B12896967
M. Wt: 271.27 g/mol
InChI Key: IICZDAKWGXISMU-UHFFFAOYSA-N
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Description

N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide: is a synthetic organic compound that features both a quinoline moiety and an acryloyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide typically involves the following steps:

    Formation of Quinolin-8-yloxyacetic Acid: This can be achieved by reacting quinoline-8-ol with chloroacetic acid under basic conditions.

    Conversion to Acetimidamide: The quinolin-8-yloxyacetic acid is then converted to its corresponding acetimidamide using appropriate reagents such as thionyl chloride followed by reaction with ammonia.

    Acryloyloxy Group Introduction: The final step involves the esterification of the acetimidamide with acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions can target the acryloyloxy group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry:

    Polymer Chemistry: The acryloyloxy group allows for polymerization reactions, making it useful in creating novel polymeric materials.

    Catalysis: The quinoline moiety can act as a ligand in coordination chemistry, aiding in the development of new catalysts.

Biology and Medicine:

    Antimicrobial Agents: The compound’s structure suggests potential antimicrobial properties, particularly against bacterial strains.

    Drug Development: Its unique structure makes it a candidate for drug discovery, especially in targeting specific enzymes or receptors.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with specific optical or electronic properties.

Mechanism of Action

The mechanism by which N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide exerts its effects is largely dependent on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.

    Polymerization: The acryloyloxy group undergoes radical polymerization, forming long polymer chains.

Comparison with Similar Compounds

    Quinolin-8-yloxyacetic Acid: Shares the quinoline moiety but lacks the acryloyloxy group.

    Acryloyloxyacetic Acid: Contains the acryloyloxy group but lacks the quinoline moiety.

Uniqueness: N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the combination of the quinoline and acryloyloxy functionalities, which confer both biological activity and polymerization potential.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] prop-2-enoate

InChI

InChI=1S/C14H13N3O3/c1-2-13(18)20-17-12(15)9-19-11-7-3-5-10-6-4-8-16-14(10)11/h2-8H,1,9H2,(H2,15,17)

InChI Key

IICZDAKWGXISMU-UHFFFAOYSA-N

Isomeric SMILES

C=CC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N

Canonical SMILES

C=CC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N

Origin of Product

United States

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